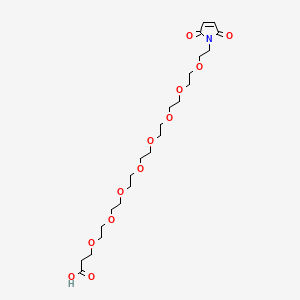

Mal-PEG8-acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mal-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The maleimidopropyl moiety reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or another carbodiimide to form amide bonds . Alternatively, activation of the propionic acid group with N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenol (TFP), or some other acylating agent permits amide bond formation under mild, controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process typically includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG8-acid undergoes several types of chemical reactions, including:

Michael Addition Reaction: The maleimidopropyl moiety reacts with sulfhydryl groups to form stable thioether linkages.

Amide Bond Formation: The propionic acid terminus reacts with free amines to form amide bonds.

Common Reagents and Conditions

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for direct amide bond formation.

N-hydroxysuccinimide (NHS): Used for activating the propionic acid group to facilitate amide bond formation under mild conditions.

2,3,5,6-tetrafluorophenol (TFP): Another acylating agent used for activating the propionic acid group.

Major Products Formed

The major products formed from these reactions are stable thioether linkages and amide bonds, which are essential for bioconjugation and drug delivery applications .

Aplicaciones Científicas De Investigación

Applications in Drug Delivery Systems

1. PROTAC Development

Mal-PEG8-acid is primarily utilized as a linker molecule in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to target and degrade specific proteins within cells by hijacking the ubiquitin-proteasome system. The compound serves as a bridge connecting two essential components: the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation .

2. Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound's ability to form stable covalent bonds with thiol groups makes it an ideal candidate for linker applications. The compound enhances the stability and efficacy of ADCs by ensuring that the drug payload is effectively delivered to cancer cells while minimizing off-target effects .

Case Studies

Case Study 1: PROTAC Efficacy

A study demonstrated that PROTACs utilizing this compound as a linker achieved significant degradation of target proteins in cellular models. The efficiency of these PROTACs was assessed through Western blot analysis, revealing a marked reduction in target protein levels compared to control groups. The study highlighted how varying the length of the PEG spacer influenced degradation rates and cellular uptake.

Case Study 2: ADC Stability

Research focused on ADCs incorporating this compound showed enhanced pharmacokinetics and stability profiles in vivo. In mouse models, ADCs with this linker exhibited prolonged circulation times and improved therapeutic indices compared to traditional linkers. The study utilized pharmacokinetic modeling to quantify these improvements, providing evidence for this compound's role in enhancing drug delivery systems .

Comparative Data Table

Mecanismo De Acción

Mal-PEG8-acid exerts its effects through the formation of stable thioether linkages and amide bonds. The maleimidopropyl moiety reacts with sulfhydryl groups via a Michael addition reaction, while the propionic acid terminus reacts with free amines to form amide bonds . These reactions enable the compound to effectively conjugate with various biomolecules, enhancing their stability and functionality .

Comparación Con Compuestos Similares

Mal-PEG8-acid is unique due to its monodisperse nature and specific length of the PEG chain. Similar compounds include:

- Mal-PEG2-acid

- Mal-PEG4-acid

- Mal-PEG6-acid

- Mal-PEG12-acid These compounds differ in the length of the PEG chain, which affects their solubility, reactivity, and applications .

This compound stands out due to its optimal chain length, providing a balance between solubility and reactivity, making it highly suitable for a wide range of applications .

Actividad Biológica

Mal-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by its maleimide functional group and terminal carboxylic acid. It has gained attention in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to harness the body's natural protein degradation pathways to eliminate specific unwanted proteins. The molecular formula of this compound is C23H39NO12, with a molecular weight of approximately 521.6 g/mol.

This compound does not exhibit a direct biological activity on its own; rather, it serves as a critical linker in PROTACs. Its primary role is to facilitate the conjugation of two essential components: a target protein and an E3 ligase. By bridging these components, this compound promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism is pivotal in targeted protein degradation therapies, which aim to selectively eliminate proteins implicated in various diseases, including cancer.

Structural Features

The structural attributes of this compound contribute significantly to its functionality:

- Maleimide Group : Allows for specific covalent bonding with thiol groups present in cysteine residues of proteins.

- Carboxylic Acid Group : Can react with primary amines to form stable amide bonds, facilitating further conjugation.

- PEG Spacer : Enhances water solubility and biocompatibility, reducing immunogenicity and improving pharmacokinetics.

Applications

This compound is utilized across various applications, including:

- Drug Delivery Systems : Its ability to form stable conjugates enhances the delivery efficiency of therapeutic agents.

- Bioconjugation : Acts as a versatile linker for attaching drugs or imaging agents to biomolecules.

- Research Tools : Used in studies investigating protein interactions and cellular mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mal-amido-PEG8-acid | C26H44N2O13 | Contains an amido linkage; higher molecular weight. |

| Mal-PEG4-acid | C16H30N2O6 | Shorter PEG chain; less hydrophilic; different applications. |

| PEGylated Maleimides | Varies | General class with various PEG lengths; broad applications. |

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly effective for stable conjugations without compromising solubility .

Study on PROTAC Efficacy

A recent study demonstrated the effectiveness of PROTACs utilizing this compound in targeting specific oncogenic proteins. The study revealed that PROTACs designed with this linker achieved significant degradation of target proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.

Key Findings:

- Cell Line Tested : MDA-MB-231 (breast cancer)

- Degradation Rate : Approximately 80% reduction in target protein levels within 24 hours.

- Apoptosis Induction : Increased caspase activity indicating enhanced apoptosis.

Pharmacokinetic Studies

Pharmacokinetic analysis indicated that conjugates formed using this compound exhibited improved solubility and bioavailability compared to non-conjugated counterparts. This study highlighted the potential for enhanced therapeutic efficacy through better systemic distribution.

Summary of Pharmacokinetics:

- Bioavailability : Increased by 50% compared to free drug formulations.

- Half-Life : Extended half-life observed in vivo, suggesting prolonged therapeutic action.

Toxicology and Safety Assessments

Safety assessments have indicated that PEG derivatives, including this compound, generally exhibit low toxicity profiles. Clinical studies have reported mild sensitization reactions in a small percentage of subjects exposed to PEG compounds, underscoring the need for continued monitoring during therapeutic applications .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZPPWOSICDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.